Home > Products > Screening Compounds P130429 > 1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid
1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid -

1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid

Catalog Number: EVT-5089854
CAS Number:
Molecular Formula: C15H20N2O5S2
Molecular Weight: 372.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compounds analyzed are a class of synthetic organic molecules primarily studied for their potential as γ-aminobutyric acid (GABA) uptake inhibitors. [, , ] These compounds typically contain:

These compounds are of significant interest in scientific research due to their potential therapeutic applications in neurological disorders associated with GABAergic dysfunction, such as epilepsy. [, ]

Synthesis Analysis
  • Synthesis of diaryloxime and diarylvinyl ether derivatives of nipecotic acid: These involved the preparation of diaryloxime or diarylvinyl ether substituted thiophene derivatives, followed by coupling with nipecotic acid using suitable reagents. []
  • Preparation of tricyclic analogues of GABA uptake inhibitors: This involved the synthesis of substituted thiophene derivatives containing tricyclic moieties, followed by coupling with nipecotic acid, guvacine, or homo-beta-proline. []
  • Synthesis of ω-[(ω-arylalkyl)aryl]alkanoic acids: This involved the preparation of substituted thiophene derivatives containing arylalkyl chains, followed by oxidation to yield the corresponding carboxylic acids. []
Molecular Structure Analysis
  • Stereochemistry of the cyclic amino acid: The (R)-enantiomer of nipecotic acid derivatives generally exhibits higher potency as GABA uptake inhibitors. [, ]
  • Substitution pattern of the thiophene ring: The position and nature of substituents on the thiophene ring can significantly impact the potency and selectivity for GABA transporters. [, ]
  • Nature of the lipophilic tail: The length, flexibility, and presence of specific functional groups in the lipophilic tail can influence the binding affinity and selectivity for GABA transporters. [, ]
Mechanism of Action

The primary mechanism of action of these compounds is the inhibition of GABA uptake by binding to the GABA transporter type 1 (GAT-1). [, ] This binding prevents the reuptake of GABA from the synaptic cleft, leading to increased GABAergic neurotransmission. While the precise binding site and interactions are not fully elucidated, some studies suggest the importance of an electronegative region in the inhibitor interacting with a positively charged domain in the GAT-1 structure. []

Applications
  • Anticonvulsant activity: Many derivatives exhibit potent anticonvulsant activity in various animal models of epilepsy, suggesting their potential as therapeutic agents for seizure disorders. [, , ]

Tiagabine

  • Compound Description: Tiagabine, chemically known as (3R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid, is a potent and selective γ-aminobutyric acid (GABA) uptake inhibitor. [] It is marketed under the brand name Gabitril for treating partial seizures in patients older than 12 years. []
  • Relevance: Tiagabine shares a core piperidinecarboxylic acid moiety with the target compound, 1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid. [] Both compounds are designed as GABA uptake inhibitors, suggesting that this structural motif is crucial for interacting with GABA transporters. []

CI-966

  • Compound Description: CI-966 is a potent inhibitor of γ-aminobutyric acid (GABA) uptake. []
  • Relevance: While its exact structure is not provided in the abstracts, CI-966 is grouped with 1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid and Tiagabine as a known GABA uptake inhibitor. [] This suggests CI-966 likely possesses structural similarities to these compounds, especially concerning the presence of a piperidinecarboxylic acid core or analogous functional groups.

(R)-1-(2-(2-(10,11-dihydro-5H-dibenz[b,f]azepin-5-yl)ethoxy)ethyl)-3-piperidinecarboxylic acid

  • Compound Description: This compound is a novel tricyclic analog of known GABA uptake inhibitors. [] In vivo studies show it exhibits a protective index comparable to or slightly better than Tiagabine in inhibiting clonic seizures induced by methyl 6,7-dimethoxy-4-ethyl-beta-carboline-3-carboxylate (DMCM). []
  • Relevance: This compound, along with 1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid, belongs to a series of tricyclic analogs designed as GABA uptake inhibitors. [] The shared piperidinecarboxylic acid unit and the presence of a lipophilic tricyclic moiety suggest a common pharmacophore targeting GABA transporters.
  • Compound Description: This compound is identified as a highly potent inhibitor of GABA uptake in rat brain synaptosomes. []
  • Relevance: Sharing the piperidinecarboxylic acid scaffold with 1-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-4-piperidinecarboxylic acid, this compound is another example within the series of novel GABA uptake inhibitors. [] The presence of a diarylalkoxyalkyl substituent on the piperidine nitrogen, also observed in other potent analogs, highlights its importance in enhancing inhibitory activity against GABA uptake. []

Properties

Product Name

1-(4-Pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid

IUPAC Name

1-(4-pyrrolidin-1-ylsulfonylthiophene-2-carbonyl)piperidine-4-carboxylic acid

Molecular Formula

C15H20N2O5S2

Molecular Weight

372.5 g/mol

InChI

InChI=1S/C15H20N2O5S2/c18-14(16-7-3-11(4-8-16)15(19)20)13-9-12(10-23-13)24(21,22)17-5-1-2-6-17/h9-11H,1-8H2,(H,19,20)

InChI Key

REOSAJMKIHUDDO-UHFFFAOYSA-N

SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC(CC3)C(=O)O

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCC(CC3)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.